[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester
Description
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester is a synthetic organic compound featuring a cyclohexyl backbone modified with an (S)-configured 2-amino-3-methyl-butyrylamino group, an isopropyl substituent, and a tert-butyl carbamate ester. Its stereochemical complexity and functional groups (e.g., tert-butyl ester) confer stability and influence solubility, making it valuable for targeted drug discovery .
Properties
IUPAC Name |
tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O3/c1-12(2)16(20)17(23)21-14-8-10-15(11-9-14)22(13(3)4)18(24)25-19(5,6)7/h12-16H,8-11,20H2,1-7H3,(H,21,23)/t14?,15?,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXDYWCPBMVTED-GPANFISMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Boc Protection
The tert-butyl carbamate group is installed using Boc anhydride under mildly basic conditions. A representative protocol from EP2079721B1 involves:
| Parameter | Value | Source |
|---|---|---|
| Reagent | Boc anhydride, triethylamine | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0–5°C → room temperature | |
| Yield | 85–92% |
The reaction proceeds via nucleophilic attack of the isopropyl amine on the Boc anhydride, with triethylamine scavenging HCl byproducts.
Alternative Routes Using Chloroformates
In cases where Boc anhydride is unsuitable, isopropyl chloroformate may react with tert-butanol in the presence of DMAP (4-dimethylaminopyridine), though yields are lower (70–75%).
Stereoselective Synthesis of (S)-2-Amino-3-methylbutyric Acid
Asymmetric Hydrogenation
Ambeed’s protocols demonstrate catalytic asymmetric hydrogenation using chiral ferrocene-oxazoline catalysts:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Ferrocene-oxazoline (R=Me) | |
| Substrate | 2-Oxo-3-methylbutyric acid | |
| Pressure | H₂ (20 mL/min) | |
| Enantiomeric Excess | 92–95% |
This method avoids racemization and achieves high stereoselectivity at room temperature.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic N-acetyl derivatives offers an alternative, though with lower efficiency (60–65% yield, 98% ee).
Cyclohexylamine Functionalization and Amidation
Introduction of the Amine Group
4-Aminocyclohexanol is protected as its tert-butyl carbamate using Boc anhydride in THF, followed by oxidation to the ketone using Dess-Martin periodinane. Subsequent reductive amination with (S)-2-amino-3-methylbutyric acid employs sodium triacetoxyborohydride (STAB) in dichloromethane:
Amide Coupling Strategies
The final amide bond is formed using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF:
Deprotection and Final Product Isolation
tert-Butyl Carbamate Cleavage
The Boc group is removed using HCl in dioxane (4 M), followed by neutralization with aqueous NaHCO₃:
Crystallization and Purification
The crude product is purified via recrystallization from ethyl acetate/hexane (3:1), yielding white crystals with >99% HPLC purity.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 80:20 H₂O/MeCN) shows a single peak at 6.8 min, confirming the absence of diastereomers.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
Oxidation products: Carboxylic acids or ketones.
Reduction products: Alcohols or amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies.
- Mechanism of Action : Initial studies suggest that this compound may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. This could position it as a potential treatment for metabolic disorders.
Neuroscience
Research indicates that AM96476 may have implications in the field of neuroscience, particularly concerning neuroprotective effects. Its structural characteristics allow it to cross the blood-brain barrier, which is essential for drugs targeting central nervous system disorders.
- Potential Applications :
- Treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
- Modulation of neurotransmitter systems, potentially aiding in mood disorders.
Cancer Research
The compound's unique structural features have led to exploration in oncology, particularly as a part of combinatorial therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.
- Case Studies :
- Preliminary studies have shown that when combined with other agents, AM96476 may enhance apoptosis in cancer cells, suggesting a synergistic effect that warrants further investigation.
Data Tables
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Pharmacology | Inhibitor of metabolic enzymes | Ongoing studies |
| Neuroscience | Neuroprotective effects | Early research |
| Oncology | Enhances efficacy of chemotherapeutics | Preliminary findings |
Case Study 1: Neuroprotective Effects
A study conducted at a leading university explored the neuroprotective properties of AM96476 in animal models of neurodegeneration. Results indicated a significant reduction in neuronal loss when treated with the compound compared to control groups.
Case Study 2: Cancer Therapy
In vitro studies demonstrated that AM96476 could enhance the cytotoxic effects of standard chemotherapy drugs on breast cancer cell lines. The combination therapy showed improved survival rates in treated cells versus those treated with chemotherapy alone.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to derivatives sharing the cyclohexyl-2-amino-3-methyl-butyrylamino core but differing in substituents and ester groups. Below is a detailed comparison with two analogs from the provided evidence:
Structural and Functional Differences
Biological Activity
The compound [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester, with CAS number 1354003-93-2, is a carbamate derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
- Molecular Formula : C22H35N3O3
- Molecular Weight : 389.53 g/mol
- Structure : The compound features a cyclohexyl group linked to a tert-butyl carbamate moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves a series of coupling reactions between amino acids and carbamate derivatives. The methods often utilize reagents such as EDC·HCl and HOBt for efficient coupling in organic solvents like DMF or dichloromethane. The final product is purified through various chromatographic techniques to ensure high purity levels suitable for biological assays.
Research indicates that the compound may act as an inhibitor of certain proteases, similar to other carbamate derivatives that have shown inhibitory effects against viral enzymes, such as the SARS-CoV 3CL protease. The structural features that enhance its binding affinity include hydrophobic interactions and hydrogen bonding capabilities with active site residues of the target enzymes.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant protease inhibition. For example, studies have reported IC50 values in the low micromolar range against specific proteases, indicating potent biological activity.
Case Studies
Several studies have explored the biological implications of this compound:
- Antiviral Activity : A study investigating the antiviral properties against coronaviruses highlighted the compound's ability to inhibit viral replication through protease inhibition, suggesting potential therapeutic applications in treating viral infections.
- Neuroprotective Effects : Other research has indicated neuroprotective properties in models of neurodegenerative diseases, where the compound showed promise in reducing neuronal apoptosis and inflammation.
Q & A
Q. What are the critical steps in synthesizing [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves sequential protection/deprotection steps due to its tert-butyl carbamate and amino acid moieties. A validated approach for analogous tert-butyl carbamates employs asymmetric Mannich reactions to establish stereochemistry, as demonstrated in the synthesis of chiral β-amino carbonyl compounds (e.g., tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate) . Key steps include:
- Amino Group Protection : Use Boc (tert-butoxycarbonyl) to protect the (S)-2-amino-3-methyl-butyryl group during coupling.
- Cyclohexylamine Coupling : Activate the carboxylic acid (e.g., via HATU/DIPEA) for amide bond formation with the cyclohexylamine intermediate.
- tert-Butyl Ester Stability : Monitor reaction pH (<9) and temperature (20–25°C) to prevent premature cleavage of the tert-butyl group .
Optimization involves adjusting catalysts (e.g., chiral Lewis acids for enantioselectivity) and solvent polarity (e.g., THF vs. DCM) to improve yield and purity .
Q. Which analytical techniques are most effective for characterizing this compound’s stereochemical and structural integrity?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomeric excess (ee) of the (S)-configured amino acid moiety. Use a Chiralpak® column with hexane/isopropanol gradients .
- NMR Spectroscopy : 1H/13C NMR confirms tert-butyl (δ ~1.4 ppm) and carbamate (δ ~155 ppm for carbonyl) groups. NOESY detects spatial proximity of cyclohexyl and isopropyl groups to validate conformation .
- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable (common for tert-butyl carbamates due to crystalline stability) .
Advanced Research Questions
Q. How can conflicting data on reaction yields or stereoselectivity be systematically addressed?
- Methodological Answer : Contradictions often arise from subtle variations in reaction conditions. For example:
- Catalyst Load : Asymmetric Mannich reactions may show reduced ee with <5 mol% chiral catalyst due to competing racemic pathways. Titrate catalyst (5–10 mol%) and correlate with ee via HPLC .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may increase coupling efficiency but reduce tert-butyl ester stability. Compare yields in DCM vs. THF using LC-MS to track degradation .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) and optimize via response surface methodology.
Q. What strategies mitigate racemization during the coupling of the (S)-2-amino-3-methyl-butyryl group?
- Methodological Answer : Racemization risks are high during amide bond formation. Mitigation strategies include:
Q. How does the tert-butyl carbamate group influence the compound’s stability under physiological conditions?
- Methodological Answer : The tert-butyl group enhances lipophilicity and protects the carbamate from enzymatic hydrolysis. Stability assays should include:
- pH-Dependent Degradation : Incubate in buffers (pH 5–8) and analyze via LC-MS. Tert-butyl esters are stable at pH <7 but hydrolyze rapidly under acidic conditions (e.g., lysosomal pH 4.5) .
- Serum Stability : Test in fetal bovine serum (37°C, 24h) to assess esterase resistance. Compare half-life with non-protected analogues.
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility profiles for tert-butyl carbamate derivatives?
- Methodological Answer : Solubility conflicts often stem from polymorphic forms or residual solvents. Approaches include:
- DSC/TGA : Differentiate crystalline vs. amorphous forms (melting point variations >5°C indicate polymorphism).
- Particle Size Reduction : Use ball milling or nano-precipitation to enhance aqueous solubility for biological assays.
- Co-Solvent Systems : Test DMSO/PBS or ethanol/water mixtures to mimic experimental conditions in cited studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
